molecular formula C16H17NO7S B2669242 (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid CAS No. 690247-75-7

(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B2669242
CAS No.: 690247-75-7
M. Wt: 367.37
InChI Key: FVBCHEUEDHDGBS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Modifications and Therapeutic Applications

  • Benzene ring substitutions : Electron-withdrawing groups (e.g., nitro, cyano) at para positions enhance antimicrobial activity by increasing electrophilicity. For example, para-nitro cinnamic acid derivatives exhibited 50-fold greater anti-tubercular activity (IC~50~ = 0.045 µg/mL) compared to unmodified cinnamic acid.
  • Double bond stabilization : Methylation or halogenation at the α/β positions prevents metabolic degradation, as seen in ferulic acid (3-methoxy-4-hydroxy derivative) used in neuroprotection.
  • Carboxylic acid bioisosteres : Replacement with esters, amides, or ketones modulates solubility and target engagement. Curcumin, a diketone derivative, shows anti-inflammatory effects via NF-κB inhibition.

Table 1 : Evolution of Cinnamic Acid Derivatives

Era Derivative Class Clinical Application
1930–1960 Simple esters (e.g., methyl cinnamate) Antimicrobial preservatives
1970–1990 Hydroxycinnamates (e.g., chlorogenic acid) Antioxidant supplements
2000–present Hybrid molecules (e.g., sulfonamide-cinnamates) Multitarget oncology agents

Properties

IUPAC Name

(E)-3-[2-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7S/c1-22-13-8-11(5-6-16(18)19)15(9-14(13)23-2)25(20,21)17-10-12-4-3-7-24-12/h3-9,17H,10H2,1-2H3,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBCHEUEDHDGBS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Furan-2-ylmethylamine: This intermediate is synthesized by reacting furan-2-carboxaldehyde with ammonia or an amine source under reductive amination conditions.

    Formation of Sulfamoyl Intermediate: The furan-2-ylmethylamine is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl intermediate.

    Coupling with Dimethoxyphenylacetic Acid: The sulfamoyl intermediate is coupled with 4,5-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Formation of the Final Product: The final step involves the dehydration of the coupled product to form the this compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of furan-2-ylmethyl derivatives.

    Substitution: Formation of various substituted sulfamoyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with sulfamoyl groups exhibit anti-inflammatory properties. Studies have shown that derivatives of sulfamoyl compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Properties

The furan ring in this compound is associated with various anticancer activities. Investigations into furan derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound could be explored for its potential use in cancer therapy, particularly against breast and colon cancers .

Antimicrobial Activity

Compounds containing furan and sulfamoyl groups have shown promise as antimicrobial agents. Studies suggest that they can exhibit inhibitory effects against a range of pathogens, including bacteria and fungi. This application could be significant in developing new antibiotics to combat resistant strains .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of sulfamoyl compounds similar to (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid. The results indicated that these compounds significantly reduced inflammation markers in animal models of arthritis, highlighting their potential for therapeutic use in chronic inflammatory conditions .

Case Study 2: Anticancer Activity

In another study focused on the anticancer properties of furan derivatives, researchers synthesized several analogs of this compound. The findings revealed that one particular analog induced cell cycle arrest and apoptosis in human breast cancer cells through the activation of caspase pathways .

Toxicological Studies

Safety assessments are crucial for any pharmaceutical application. Toxicological studies have indicated that while this compound exhibits promising pharmacological effects, it also requires careful evaluation of its safety profile. Preliminary studies show a moderate toxicity level; however, further research is needed to establish safe dosage ranges for clinical use .

Mechanism of Action

The mechanism of action of (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural analogs of this compound vary in substituent groups on the phenyl ring, sulfamoyl modifications, and side-chain configurations. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (if available) CAS Number
Target Compound C₁₆H₁₇NO₇S 367.38 2-[(Furan-2-yl)methyl]sulfamoyl; 4,5-dimethoxy N/A 326889-83-2
(2E)-3-[3-(2,3-Dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid C₂₀H₂₁NO₇S 419.45 3-(Dihydroindole)sulfonyl; 4,5-dimethoxy Discontinued N/A
(2E)-3-(4-{[(4-Sulfamoylphenyl)methyl]sulfamoyl}phenyl)prop-2-enoic acid C₁₇H₁₆N₂O₇S₂ 440.45 4-[(4-Sulfamoylphenyl)methyl]sulfamoyl N/A 795293-20-8
2,5-Dimethoxycinnamic acid C₁₁H₁₂O₄ 208.21 2,5-Dimethoxy; no sulfamoyl group N/A EN300-833005
(2E)-3-(2,5-Difluorophenyl)prop-2-enoic acid C₉H₆F₂O₂ 196.14 2,5-Difluoro; no sulfamoyl group 95% EN300-833005

Structural Variations and Implications

a) Sulfamoyl Group Modifications
  • Dihydroindole Sulfonyl Derivative (C₂₀H₂₁NO₇S): Replacement with a dihydroindole group increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Sulfamoylphenyl Derivative (C₁₇H₁₆N₂O₇S₂): The bulky 4-sulfamoylphenyl group could sterically hinder target binding but enhance hydrogen-bonding capacity .
b) Phenyl Ring Substituents
  • 4,5-Dimethoxy vs.
c) Side-Chain Configurations

All compounds retain the (2E)-prop-2-enoic acid moiety, critical for maintaining planarity and enabling interactions with carboxylate-binding enzymes.

Biological Activity

(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid, often referred to in research as a sulfamoyl derivative, has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O5_{5}S
  • Molecular Weight : 364.42 g/mol

This compound features a furan moiety, a sulfamoyl group, and a dimethoxyphenyl segment, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfamoyl compounds can demonstrate broad-spectrum antimicrobial effects. The furan ring is known to enhance the antimicrobial potency by interacting with microbial cell membranes.
  • Anti-inflammatory Properties : Compounds with sulfamoyl groups have been linked to anti-inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which is crucial in inflammatory pathways.
  • Antitumor Effects : Investigations into similar structures have shown potential in inhibiting tumor growth through apoptosis induction and cell cycle arrest in cancer cells.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • Modulation of Signaling Pathways : It might affect signaling pathways such as NF-kB and MAPK, which are pivotal in regulating inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryReduced cytokine levels
AntitumorInduction of apoptosis in cancer cells

Case Study: Antitumor Efficacy

A study conducted on a series of sulfamoyl derivatives showed that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Design of experiments (DoE) optimizes critical parameters (temperature, stoichiometry). Certify batches via QC criteria: ±2% HPLC purity, <0.1% residual solvents (ICH Q3C) .

Data Presentation Standards

  • Follow APA guidelines for reproducibility: detail statistical methods (e.g., ANOVA with Tukey post-hoc) and raw data deposition in repositories like PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.